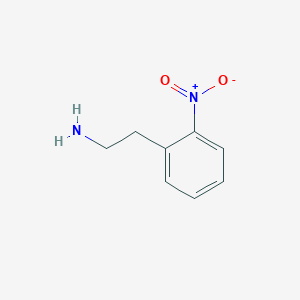

2-(2-Nitrophenyl)ethanamine

Beschreibung

Significance of Phenethylamine (B48288) Derivatives in Chemical Synthesis and Biological Sciences

The β-phenethylamine scaffold is a foundational motif in medicinal chemistry and biological sciences. mdpi.comacs.org This structure is present in a variety of naturally occurring, biologically active molecules. mdpi.com Most notably, it forms the backbone of endogenous catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine, which are essential for regulating mood, stress responses, and voluntary movement in the central nervous system. mdpi.com

The versatility of the phenethylamine structure allows for extensive modification, leading to a vast class of derivatives with a wide spectrum of biological activities. wikipedia.org These derivatives are explored for their potential as stimulants, antidepressants, anorectics, and psychedelics. wikipedia.org In chemical synthesis, phenethylamines are utilized as building blocks for more complex heterocyclic systems and pharmaceutical agents. ontosight.aisigmaaldrich.com The ability to systematically alter the substituents on the aromatic ring and the ethylamine (B1201723) side chain allows researchers to conduct detailed structure-activity relationship (SAR) studies, which are crucial for designing new therapeutic agents and understanding their interactions with biological targets like the dopamine transporter (DAT). ontosight.aibiomolther.org

Historical Context of Nitro-Substituted Aromatic Amines in Organic Chemistry

Historically, aromatic nitro compounds have played a pivotal role in organic synthesis, primarily as precursors to aromatic amines. sci-hub.se The reduction of a nitro group to an amine is one of the most fundamental and widely used transformations in both industrial and laboratory settings. masterorganicchemistry.comnih.gov This reaction can be reliably achieved using various methods, including catalytic hydrogenation over metals like palladium or platinum, or through the use of dissolving metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.com

The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.org It deactivates the ring toward electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. wikipedia.org This dual reactivity has made nitroaromatics exceptionally useful starting materials. The synthesis of many dyes, pharmaceuticals, and agrochemicals relies on the strategic use and subsequent transformation of the nitro group, establishing nitro-substituted aromatic compounds as a cornerstone of modern synthetic chemistry. nih.govrsc.org

Scope and Research Trajectories Pertaining to 2-(2-Nitrophenyl)ethanamine

The research interest in this compound stems largely from its utility as a specialized chemical intermediate. It is a key component in the synthesis of various pharmaceuticals, particularly those designed to target neurological disorders. chemimpex.comchemimpex.com The molecule serves as a precursor for CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, which are investigated for therapeutic applications. chemicalbook.com The hydrochloride salt of the related compound, p-nitrophenyl ethylamine, is a crucial intermediate in the synthesis of drugs like Mirabegron. google.com

One of the primary reactions involving this compound is the reduction of its nitro group to form 2-aminophenethylamine, a diamine that can be used to construct heterocyclic compounds. A common synthetic route to this compound itself involves the reduction of 2-nitrophenylacetonitrile. chemicalbook.com

Beyond pharmaceuticals, its applications extend to other advanced fields. In peptoid chemistry, the ortho-nitro substituent has been shown to influence hydrogen bonding and stabilize specific conformations, such as helical structures. In materials science, the compound is used in the development of specialty polymers and coatings, where its functional groups can enhance durability and chemical resistance. chemimpex.com Furthermore, it finds use as a reagent in analytical chemistry methods and in biochemical research to probe enzyme interactions and metabolic pathways. chemimpex.comchemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYSCXBCJJMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500454 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33100-15-1 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Nitrophenyl Ethanamine and Its Analogues

Established Synthetic Routes for 2-(2-Nitrophenyl)ethanamine

Several reliable methods have been established for the non-chiral synthesis of this compound, primarily focusing on efficiency and the availability of starting materials.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing analogues of this compound, this typically involves a two-step process within a single pot: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine intermediate. wikipedia.orgresearchgate.net

A key strategy is the direct reductive coupling of nitro compounds with aldehydes or ketones. nih.gov This approach is highly efficient as it combines the reduction of the nitro group to a primary amine and the subsequent reductive amination in a single catalytic process. nih.govfrontiersin.org For instance, a general pathway could involve the reaction of 2-nitrophenylacetaldehyde with an ammonia (B1221849) source, followed by reduction. However, a more common and advantageous approach is the one-pot reaction of a suitable nitro compound with a carbonyl compound in the presence of a catalyst and a hydrogen donor, like formic acid or H₂ gas. frontiersin.orgresearchgate.net This tandem reaction avoids the isolation of intermediate amines and imines, streamlining the synthesis. researchgate.net Various catalytic systems, including those based on noble and non-noble metals, have been developed to facilitate this transformation under relatively mild conditions. frontiersin.org

Table 1: General Conditions for Reductive Amination of Nitroarenes with Aldehydes

| Catalyst Type | Hydrogen Donor | Temperature | Key Features |

| Heterogeneous non-noble-metal (e.g., Co-Nₓ/C) | Formic Acid | 100-150 °C | Cost-effective, recyclable catalyst. researchgate.net |

| Noble Metal (e.g., Pd/C, PtO₂) | H₂ Gas | 25-100 °C | High efficiency and selectivity. frontiersin.org |

| Nanocatalysts | Formic Acid / H₂ Gas | 80-120 °C | High surface area, potential for high activity. researchgate.net |

This table presents generalized data for the reductive amination of nitroarenes, a strategy applicable to the synthesis of this compound analogues.

Alkylation methods provide another direct route to form the carbon skeleton and introduce the amine functionality. A prominent strategy starts with 2-nitrobenzyl cyanide. The α-carbon of the nitrile is acidic and can be deprotonated with a suitable base, followed by alkylation. However, for the synthesis of this compound, the core structure is already present in 2-nitrobenzyl cyanide, and the task is the reduction of the nitrile group.

A more direct alkylation approach would involve the reaction of a 2-nitrophenethyl halide, such as 1-(2-bromoethyl)-2-nitrobenzene, with an amine source like ammonia or a protected equivalent. Conversely, another conceptual route is the C-alkylation of nitromethane (B149229) with a suitable electrophile, though this can be challenging due to the propensity of nitronate anions to undergo O-alkylation. nih.gov Specialized catalytic systems, for instance using copper(I), have been developed to favor the C-alkylation of nitroalkanes with benzyl (B1604629) bromides, a reaction that could be adapted for related syntheses. nih.gov

Multistep syntheses offer flexibility and are often the most practical routes, starting from readily available materials. A widely used and effective method for preparing this compound is the reduction of 2-nitrophenylacetonitrile. chemicalbook.comchemicalbook.com This precursor can be synthesized from o-nitrobenzyl chloride or bromide via cyanation. The subsequent reduction of the nitrile group to a primary amine yields the final product. Various reducing agents can be employed for this transformation.

A common procedure involves using a borane (B79455) complex, such as dimethylsulfide borane (BMS), in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction typically proceeds by adding the reducing agent to the nitrile at a reduced temperature, followed by heating or reflux to drive the reaction to completion. A final workup step, often involving an alcohol like methanol, is used to quench the reaction and hydrolyze the intermediate borane-amine complex. chemicalbook.com

Table 2: Example of Multistep Synthesis via Nitrile Reduction

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 2-Nitrophenylacetonitrile | 1. Dimethylsulfide borane complex2. Methanol | Tetrahydrofuran (THF) | 1. 0°C, then reflux for 8h2. Reflux for 1h | ~100% chemicalbook.com |

This table outlines a specific, high-yield laboratory method for the synthesis of this compound.

Chiral Synthesis of Enantiopure this compound Isomers

The synthesis of single-enantiomer chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. yale.edunih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material, often employing chiral catalysts, auxiliaries, or enzymes. ethz.chnih.gov

Achieving enantiopure this compound requires stereocontrol during the synthesis. One of the most effective modern methods for creating chiral amines is through the asymmetric reduction of a prochiral imine or a related C=N bond. This can be accomplished using chiral catalysts or, increasingly, through biocatalysis.

Enzymatic approaches, in particular, offer high enantioselectivity under mild reaction conditions. researchgate.net Enzymes such as imine reductases (IREDs) and amine transaminases (ATAs) are well-suited for this purpose. researchgate.netuniovi.es

Imine Reductases (IREDs): These enzymes catalyze the reduction of imines to amines with high stereoselectivity. A synthetic route could involve the formation of the imine from 2-nitrophenylacetaldehyde and an amine source, followed by asymmetric reduction using a specific IRED that favors the formation of either the (R)- or (S)-enantiomer. researchgate.net

Amine Transaminases (ATAs): ATAs catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. uniovi.es To synthesize chiral this compound, one could use an ATA to perform a kinetic resolution of the racemic amine or, more directly, to carry out the asymmetric amination of a precursor like 2-nitrophenylacetone. The choice between (R)- and (S)-selective ATAs allows for the production of either desired enantiomer. uniovi.es

Chemical methods often rely on chiral metal complexes as catalysts for asymmetric hydrogenation or transfer hydrogenation of imines. researchgate.net

Chiral amines are not only targets but also crucial building blocks and ligands in further asymmetric reactions. merckmillipore.com Enantiopure precursors related to this compound, such as chiral 2-nitrobenzylamines, can serve as valuable starting materials for synthesizing more complex molecules like chiral 1,2-diamines. researchgate.net

For example, a copper(I)-catalyzed asymmetric α-addition of a ketimine derived from a chiral 2-nitrobenzylamine to an aldimine can produce chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. researchgate.net The nitro group in the resulting product is synthetically versatile; it can be reduced to an amine, which can then be further functionalized, or transformed into other groups via reactions like the Sandmeyer reaction. researchgate.net The use of these chiral precursors allows for the controlled construction of multiple stereocenters in a target molecule.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. nih.gov These approaches prioritize the use of safer reagents, minimize waste, and often lead to higher yields and shorter reaction times. rasayanjournal.co.in For the synthesis of this compound and its derivatives, green methodologies focus on catalytic processes and the reduction or replacement of hazardous organic solvents. nih.govrasayanjournal.co.in

Catalytic reduction of aromatic nitro compounds is a primary method for synthesizing corresponding amines or intermediate hydroxylamines. mdpi.com The development of highly efficient and selective catalysts is crucial for green synthesis. Noble metals are often used, but research has expanded to more environmentally friendly and cost-effective alternatives like copper, silver, and gold nanoparticles. mdpi.comnih.gov These catalysts can be supported on materials like polydopamine-coated magnetite, which allows for easy magnetic separation and recycling, further enhancing the sustainability of the process. nih.gov

The choice of reducing agent and hydrogen source also plays a significant role. mdpi.com While traditional methods might use metal hydrides, catalytic hydrogenation often employs H₂ gas or transfer hydrogenation from sources like hydrazine (B178648) or even solvents like ethanol. mdpi.com The efficiency of these catalytic systems is influenced by factors such as catalyst particle size, the nature of the support material, and the specific metal used, with activity often varying in the order of Au > Ag > Cu. nih.gov

Table 1: Comparison of Catalytic Approaches for Nitro Group Reduction

| Catalyst Type | Common Examples | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Noble Metal Catalysts | Pt, Pd, Ru | High activity and selectivity. mdpi.com | Widely used in catalytic hydrogenation of nitroarenes. |

| Nanoparticle Catalysts | Au, Ag, Cu NPs on supports (e.g., Fe₃O₄@PDA) | High surface area, potential for high activity, recyclability. nih.gov | Focus on developing stable, reusable, and cost-effective catalysts. nih.gov |

| Supported Catalysts | Metals on carbon, alumina, or polymer supports. | Enhanced stability, ease of recovery and reuse. nih.gov | Improving catalyst longevity and performance under various conditions. |

A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. rasayanjournal.co.in Several strategies are employed to achieve this in the synthesis of compounds like this compound.

Solvent-free synthesis, sometimes referred to as "grindstone chemistry" or solid-state reaction, involves mechanically mixing reactants, which can lead to high yields without the need for a solvent. rasayanjournal.co.in This approach is operationally simple and significantly reduces waste. nih.gov Another technique is the use of ultrasound or microwave irradiation, which can accelerate reaction rates, often allowing for shorter reaction times and the use of less or no solvent. rasayanjournal.co.in

When a solvent is necessary, the focus shifts to "green solvents." Water is an ideal green solvent, but its utility can be limited by the solubility of organic reactants. researchgate.net Other sustainable alternatives include ethanol, ionic liquids, and supercritical fluids. rasayanjournal.co.inresearchgate.net Theoretical methods, such as using the solvation model density (SMD), can help predict the most effective and environmentally benign solvent for a specific reaction, accelerating the development of greener processes. researchgate.net

Table 2: Green Strategies for Sustainable Synthesis

| Strategy | Description | Potential Application |

|---|---|---|

| Solvent-Free Reactions | Conducting reactions by grinding or heating solid reactants without a liquid medium. nih.gov | Applicable to condensation or addition reactions in the synthesis pathway. |

| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat the reaction mixture, shortening reaction times. rasayanjournal.co.in | Can accelerate nitration or reduction steps. |

| Ultrasound Irradiation | Employing ultrasonic waves to enhance reaction rates and yields. rasayanjournal.co.in | Useful for multi-component reactions to build derivatives. |

| Use of Green Solvents | Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol. researchgate.netresearchgate.net | Can be used in recrystallization or as a reaction medium for catalytic steps. |

| Catalyst Recycling | Using magnetically separable or otherwise recoverable catalysts to reduce waste. nih.gov | Essential for reactions involving expensive or toxic metal catalysts. |

Synthesis of Structural Analogues and Derivatives of this compound

This compound serves as a valuable building block for creating a variety of more complex molecules. Its structure contains two key functional points: the nitro-phenyl ring and the primary amine of the ethanamine side chain, both of which can be readily modified.

The primary amine of this compound is a versatile nucleophile that can participate in numerous reactions to build larger, more complex structures. For instance, it can react with aldehydes or ketones via reductive amination to form secondary amines, a key step in the synthesis of compounds like (R)-2-p-nitrophenyl ethylamino-1-phenylethyl alcohol. google.com

Furthermore, the amine can be used to form heterocyclic systems. Condensation reactions with appropriate bifunctional reagents can lead to the formation of rings. For example, reaction sequences involving the amine can be designed to produce benzimidazole (B57391) derivatives, where the ethanamine moiety becomes part of a larger, fused-ring architecture. nih.gov This approach is fundamental in medicinal chemistry for creating diverse molecular scaffolds.

Both the aromatic ring and the side chain of this compound can be chemically altered to produce a wide range of analogues.

Nitro-Phenyl Moiety: The most common transformation of the nitro group is its reduction to a primary aromatic amine (aniline derivative). This creates a new functional handle that can undergo a host of subsequent reactions, such as diazotization, acylation, or serving as a nucleophile in substitution reactions. The position of the nitro group can also be varied during the initial synthesis, for example, through the controlled nitration of β-phenylethylamine to produce ortho, meta, and para isomers. google.com

Ethanamine Moiety: The primary amine is readily functionalized. It can be acylated with acid chlorides or anhydrides to form amides. It can also undergo N-alkylation to produce secondary and tertiary amines. As previously mentioned, reductive amination provides a controlled method for mono-alkylation. google.com These modifications allow for the systematic alteration of the molecule's properties by introducing different substituents on the nitrogen atom.

Table 3: Selected Functionalization Reactions

| Moiety | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitro-Phenyl | Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | Primary Aromatic Amine |

| Ethanamine | N-Acylation | Acetyl chloride, Acetic anhydride | Amide |

| Ethanamine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine |

| Ethanamine | Cyclization | Dicarbonyl compounds, Phosgene derivatives | Heterocycles (e.g., Imidazolidinones) |

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Ethanamine

Reaction Mechanisms Involving the Amino Group

The primary amino group at the terminus of the ethyl side chain is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair makes the group both basic and nucleophilic.

The defining characteristic of the amino group in 2-(2-nitrophenyl)ethanamine is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The nitrogen atom in the primary amine of this compound possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org This nucleophilic nature allows it to attack electron-deficient centers, initiating a variety of organic transformations.

Amines are generally good nucleophiles and can readily participate in substitution reactions with suitable substrates. libretexts.org Because nitrogen is less electronegative than oxygen, primary amines like this compound are typically better nucleophiles than their alcohol counterparts. libretexts.org The reactivity can be influenced by steric hindrance around the nitrogen atom and the solvent used for the reaction. In the case of this compound, the ethyl spacer between the nucleophilic nitrogen and the bulky aromatic ring minimizes steric hindrance, allowing for effective interaction with electrophiles.

The nucleophilic character of the amino group is prominently demonstrated in amidation and alkylation reactions. These reactions are fundamental for building more complex molecular structures from the this compound scaffold.

Alkylation Reactions: In an alkylation reaction, the amino group acts as a nucleophile, attacking an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in a process known as a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The nitrogen atom's lone pair attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. libretexts.org This process, however, can be difficult to control. The initial alkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylation reactions, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.org

Amidation Reactions: Amidation involves the reaction of the amino group with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride. This reaction, also known as acylation, forms a stable amide bond (-NH-C=O). When reacting with a highly electrophilic acyl chloride, the amine's lone pair attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding N-acylated product. This transformation is crucial for introducing new functional groups and is often used to protect the amino group during multi-step syntheses. masterorganicchemistry.com

Transformations of the Nitro Group

The reduction of an aromatic nitro group to a primary amino group is one of the most important transformations in synthetic organic chemistry. masterorganicchemistry.com This conversion of this compound yields 2-(2-aminophenyl)ethanamine, a valuable ortho-substituted diamine derivative used in heterocyclic chemistry. A variety of methods exist to achieve this reduction, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. wikipedia.org

The choice of reducing agent is critical and can be selected based on the presence of other functional groups in the molecule.

| Method | Reagents and Conditions | Description |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A common and clean method where hydrogen gas is used with a metal catalyst. It is highly efficient for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Metal-Acid Reduction | Fe, Zn, or Sn in the presence of an acid (e.g., HCl, Acetic Acid) | A classic and robust method where an easily oxidized metal is used in an acidic medium to reduce the nitro group. masterorganicchemistry.comresearchgate.net |

| Tin(II) Chloride | SnCl₂ in a solvent like ethanol | Provides a milder method for reduction that can be selective in the presence of other reducible groups. researchgate.net |

| Sodium Hydrosulfite | Na₂S₂O₄ | A useful reagent for certain selective reductions. wikipedia.org |

It is important to note that some powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to amines, as they tend to produce azo compounds as the major product. commonorganicchemistry.com

Redox, or reduction-oxidation, reactions are defined by the transfer of electrons between chemical species; reduction is the gain of electrons, while oxidation is the loss of electrons. yale.edu The conversion of the nitro group in this compound to an amine is a classic reduction process. In this transformation, the oxidation state of the nitrogen atom is reduced from +3 in the nitro group to -3 in the amino group.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two substituents: the nitro group and the ethylamine (B1201723) side chain. lumenlearning.com These substituents influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directing effects). lumenlearning.comlibretexts.org

The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and, more significantly, a strong resonance effect that pulls electron density out of the ring. minia.edu.eg This withdrawal of electron density makes the ring electron-poor and thus strongly deactivates it towards attack by electrophiles. lumenlearning.comyoutube.com As a result, electrophilic substitution on nitrobenzene (B124822) is millions of times slower than on benzene. lumenlearning.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. libretexts.orgyoutube.com

The ethylamine side chain's effect is more nuanced and depends on the reaction conditions.

In neutral or basic conditions , the amino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. The alkyl chain is also weakly activating through an inductive effect. This would make the ring more reactive than benzene and would direct incoming electrophiles to the ortho and para positions.

In acidic conditions , which are common for many electrophilic aromatic substitution reactions (e.g., nitration), the basic amino group is protonated to form an ammonium ion (-CH₂CH₂NH₃⁺). This ammonium group is strongly electron-withdrawing due to its positive charge, making it a strong deactivating group and a meta-director. minia.edu.eg

In this compound, the powerful deactivating effect of the nitro group dominates, making further electrophilic substitution on the ring very difficult. Under the acidic conditions required for most EAS reactions, both the nitro group and the protonated aminoethyl group would act as deactivating, meta-directing groups, rendering the aromatic ring highly unreactive.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |

| Nitro (-NO₂) Group | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | meta |

| Ethylamine (-CH₂CH₂NH₂) Group (Neutral) | Weakly Electron-donating | Electron-donating | Activating | ortho, para |

| Protonated Ethylamine (-CH₂CH₂NH₃⁺) Group (Acidic) | Electron-withdrawing | N/A | Strongly Deactivating | meta |

Advanced Mechanistic Studies on Specific Reactions

Detailed kinetic studies quantifying the reaction rates and determining the precise mechanistic pathways for this compound are not extensively documented in publicly accessible literature. However, the principles of chemical kinetics allow for predictions of its reactivity.

Kinetic studies typically involve monitoring the change in concentration of a reactant or product over time to determine a rate law. youtube.com For a hypothetical reaction involving this compound, the rate would be influenced by:

Concentration of Reactants: The rate law would express the dependence of the reaction rate on the concentration of this compound and other reactants.

Temperature: The Arrhenius equation would describe the relationship between the rate constant and temperature.

Solvent and Catalyst: The choice of solvent and the presence of a catalyst would significantly impact the reaction rate and potentially the mechanism.

For instance, in studies of aminolysis reactions with related nitrophenyl compounds, such as the reaction of 4-nitrophenyl phenyl carbonate with various amines, the second-order rate constants (kN) have been determined, providing quantitative measures of amine nucleophilicity and reactivity. rsc.org A similar experimental approach could be used to quantify the nucleophilic reactivity of the primary amine in this compound in substitution or addition reactions.

The photochemistry of ortho-nitrobenzyl compounds is a well-established field, and this compound, as an ortho-nitroaromatic compound, is expected to exhibit related photochemical reactivity. The characteristic photoreaction of o-nitrobenzyl compounds involves an intramolecular hydrogen atom abstraction by the excited nitro group from the ortho-benzylic position.

Upon absorption of UV light, the nitro group is excited to a triplet state. This excited state can abstract a hydrogen atom from the benzylic carbon of the ethylamine side chain, leading to the formation of a biradical intermediate. This intermediate can then undergo a series of rearrangements. A common pathway for related compounds, such as α-(2-nitrophenyl)ketones, involves oxygen transfer from the nitro group to the benzylic position, ultimately forming a nitroso compound that can undergo further cyclization. rsc.org While specific studies on this compound are scarce, this photo-induced intramolecular redox process is a predicted pathway, potentially leading to cyclized products like hydroxylamines or other heterocyclic structures.

Catalytic dehydrogenation is a powerful transformation for converting amines into imines or nitriles, releasing molecular hydrogen or transferring it to a hydrogen acceptor. taylorfrancis.com This process is of significant industrial interest for synthesizing valuable nitrogen-containing compounds. taylorfrancis.com While specific studies on the dehydrogenation of this compound are not prominent, the reaction is feasible based on extensive research on related aromatic and aliphatic amines.

The process typically employs transition metal catalysts, with ruthenium and iridium complexes showing high efficacy. rsc.orgnih.govhawaii.edu The general mechanism for transfer dehydrogenation involves several steps:

N-H bond activation and coordination of the amine to the metal center.

β-hydride elimination from the carbon adjacent to the nitrogen, forming a metal-hydride species and a coordinated imine.

Release of the imine product.

Transfer of the hydride from the metal to a hydrogen acceptor (e.g., an alkene) or release as H₂ gas, regenerating the active catalyst.

For a phenylethylamine derivative, dehydrogenation can be a key step in the synthesis of isoquinoline (B145761) ring systems, as seen in methods like the Bischler-Napieralski reaction, which involves cyclization followed by an oxidation (dehydrogenation) step. firsthope.co.in The presence of the nitro group would likely influence the electronic properties of the substrate and its interaction with the catalyst but is not expected to prevent the dehydrogenation of the ethylamine side chain.

| Catalyst Type | Description | Typical Products | Reference |

|---|---|---|---|

| Ruthenium Complexes | Homogeneous catalysts, often used with a hydrogen acceptor like a quinone. | Imines | rsc.org |

| Iridium Pincer Complexes | Highly efficient homogeneous catalysts for transfer dehydrogenation. | Imines | hawaii.edu |

| Supported Platinum/Palladium | Heterogeneous catalysts used with hydrogen scavengers like alkenes. | Nitriles (with NH₃) | nih.gov |

Transamination is a biocatalytic reaction involving the transfer of an amino group from an amine donor to a keto acceptor, catalyzed by enzymes called transaminases (TAs) or aminotransferases. wikipedia.org These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the amino group is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), releasing the deaminated donor (a ketone). The PMP then transfers the amino group to the new keto substrate, forming a new amine product and regenerating the PLP-enzyme complex. wikipedia.org

While this compound itself is a potential amine donor for transaminase reactions, its isomer, 2-(4-nitrophenyl)ethanamine (B181158) (p-NPEA), has been utilized in the development of a colorimetric high-throughput screening assay for transaminase activity. researchgate.netresearchgate.net In this assay, p-NPEA serves as the amine donor. Upon deamination by a transaminase, it is converted to 4-nitroacetophenone. The product can then tautomerize and react further, leading to the formation of a red precipitate, providing a simple visual confirmation of enzyme activity. mdpi.com This assay is valuable for rapidly screening enzyme libraries to identify transaminases with desired substrate specificities and activities. researchgate.net The principles of this assay are directly applicable to the potential use of this compound as a substrate.

| Component | Purpose | Typical Concentration | Reference |

|---|---|---|---|

| Amine Donor (e.g., p-NPEA) | Substrate that donates the amino group. | 25 mM | researchgate.netresearchgate.net |

| Amino Acceptor (Ketone/Aldehyde) | Substrate that receives the amino group. | 10 mM | researchgate.netresearchgate.net |

| Transaminase Enzyme | Biocatalyst for the reaction. | Varies (e.g., crude cell lysate) | researchgate.net |

| Pyridoxal-5'-Phosphate (PLP) | Essential cofactor for the enzyme. | 0.5 - 1 mM | researchgate.netresearchgate.net |

| Buffer | Maintains optimal pH for enzyme activity. | 100 mM (e.g., KPi, pH 7.5) | researchgate.netresearchgate.net |

Derivatives and Conjugates of 2 2 Nitrophenyl Ethanamine

N-Substituted and Ring-Modified Analogues

The N-benzyl derivative of 2-(2-nitrophenyl)ethanamine, formally named N-benzyl-2-(2-nitrophenyl)ethanamine, is a known chemical entity. nih.gov While specific research applications for this particular compound are not extensively detailed in publicly available literature, its synthesis can be achieved through established chemical methodologies. A common and effective method for the preparation of N-benzylamines is the reductive amination of a carbonyl compound with a primary amine. frontiersin.orgutupub.fi In the context of N-benzyl-2-(2-nitrophenyl)ethanamine, this would typically involve the reaction of this compound with benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is then reduced to the final secondary amine product. google.com The reduction step can be carried out using various reducing agents, with catalytic hydrogenation being a widely used method. google.com

The research significance of N-benzyl derivatives often lies in their utility as intermediates in organic synthesis and their potential biological activities. For instance, N-benzyl groups are frequently employed as protecting groups for amines in multi-step syntheses. Furthermore, the introduction of a benzyl (B1604629) group can modulate the pharmacological properties of a parent amine. For example, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and investigated for their antioxidant and anti-inflammatory activities. mdpi.com

Table 1: Physicochemical Properties of N-benzyl-2-(2-nitrophenyl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| CAS Number | 5339-07-1 |

Data sourced from PubChem CID 220561. nih.gov

The introduction of trifluoromethyl (CF3) groups and other halogens into aromatic systems is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. While specific trifluoromethylated or halogenated analogues of this compound are not prominently featured in the reviewed literature, general synthetic routes to such compounds can be extrapolated from established methods for the synthesis of fluorinated and halogenated aromatic compounds.

For instance, the synthesis of trifluoromethylated anilines can be achieved by the catalytic reduction and dechlorination of precursors like 2-trifluoromethyl-4-chloronitrobenzene. google.com Similarly, trifluoromethyl-substituted nitroaromatic compounds, such as 2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-one, are available as building blocks for further chemical elaboration. sigmaaldrich.com The reaction of nitro-2-trifluoromethylchromones with amines has also been explored, leading to a variety of substituted products. researchgate.net

The synthesis of halogenated nitroaromatic compounds is also well-established. For example, a polarographic study of several alpha-halogenated nitroparaffins, including 1-chloro-1-nitropropane (B165096) and 1-bromo-1-nitropropane, has been conducted, indicating the availability and interest in such structures. researchgate.net These general synthetic strategies could potentially be adapted to produce trifluoromethylated and halogenated derivatives of this compound for further research and development.

Integration into Biologically Relevant Scaffolds

Carbocyclic nucleoside analogues are a class of compounds in which the furanose ring oxygen of a nucleoside is replaced by a methylene (B1212753) group. nih.gov This modification can confer increased metabolic stability and often leads to significant biological activity, particularly antiviral and anticancer properties. nih.gov The synthesis of these analogues involves complex multi-step procedures, often starting from chiral carbocyclic building blocks.

While the derivatization of this compound for the specific purpose of synthesizing carbocyclic nucleoside analogues is not explicitly described in the available literature, the general strategies for constructing such molecules are well-documented. nih.govliverpool.ac.uk These syntheses typically involve the coupling of a suitably functionalized carbocyclic moiety with a nucleobase or a precursor thereof. It is conceivable that derivatives of this compound could be designed to act as precursors to modified nucleobases, which could then be incorporated into a carbocyclic scaffold. However, specific examples of this approach are not currently reported.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.orgjetir.org This reaction is generally reversible and can be catalyzed by either acid or base. jetir.org this compound, possessing a primary amino group, is expected to readily undergo Schiff base formation with various carbonyl compounds.

The general synthesis of Schiff bases involves the mixing of the primary amine and the carbonyl compound in a suitable solvent, often with gentle heating or catalysis. jetir.orgijtsrd.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. orientjchem.org

Schiff bases are versatile intermediates in organic synthesis and have been widely studied for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. mediresonline.orgnih.gov While the formation of Schiff bases is a fundamental reaction for primary amines, specific examples of Schiff bases derived from this compound and their detailed research findings are not extensively covered in the reviewed scientific literature. However, the synthesis of Schiff bases from other nitro-substituted aromatic amines and various aldehydes is well-documented. For instance, Schiff bases have been successfully synthesized from p-nitrobenzaldehyde and m-nitroaniline. ijtsrd.com

Table 2: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base (Imine) + Water |

Quinazoline (B50416) and Other Heterocyclic Conjugates

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably quinazolines. The synthetic strategy typically involves the chemical reduction of the nitro group (-NO₂) on the phenyl ring to a primary amine (-NH₂). This transformation yields 2-(2-aminophenyl)ethanamine, a diamine derivative that is primed for cyclization reactions.

The formation of the quinazoline core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can then be achieved by reacting the resulting 2-(2-aminophenyl)ethanamine with a suitable source of a one-carbon unit, such as formic acid or a derivative thereof. wikipedia.org This reaction proceeds through a condensation and subsequent cyclization-oxidation sequence to afford the stable aromatic quinazoline ring system. Medicinal chemists have synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety. nih.gov

Beyond quinazolines, the 2-(2-aminophenyl)ethanamine intermediate can be utilized in the synthesis of other fused heterocyclic systems. For instance, reaction with isothiocyanates can lead to the formation of intermediates that, upon cyclization, yield substituted quinazoline derivatives or other related nitrogen-containing heterocycles. nih.gov The versatility of the ortho-amino-phenethylamine structure allows for its participation in various annulation reactions, making it a key building block for a diverse range of heterocyclic conjugates. These heterocyclic compounds are a major focus in medicinal chemistry due to their wide spectrum of biological activities. researchgate.netnih.gov

Macromolecular and Supramolecular Assemblies Involving this compound

The unique bifunctional nature of this compound, possessing both a reactive amine group and a modifiable nitrophenyl moiety, makes it a suitable candidate for incorporation into larger, highly organized molecular systems.

Self-Assembled Monolayers (SAMs) Functionalization

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface. nsf.govoaepublish.com The amine group of this compound can act as an effective anchor or headgroup to bind to various surfaces, such as gold, silicon, or indium tin oxide, forming a densely packed and uniform monolayer. nih.govresearchgate.net

In such an assembly, the molecule is oriented with the amine group chemisorbed onto the substrate, the ethyl chain acting as a spacer, and the 2-nitrophenyl group presented as the terminal moiety, defining the new surface chemistry. The structure of a SAM-forming molecule consists of three parts: the anchor group, the terminal group, and the linker. nsf.gov

The terminal nitro group on the surface of the SAM is particularly significant as it can be electrochemically addressed. It can be reduced to an amine group, allowing for subsequent covalent attachment of other molecules, thereby providing a platform for the development of sensors or for studying surface-bound chemical reactions. The ability to control the surface properties at a molecular level is a key advantage of using SAMs. oaepublish.commdpi.com

| SAM Component | Corresponding Moiety in this compound | Function |

|---|---|---|

| Anchor (Headgroup) | Amine (-NH₂) | Binds to the substrate surface (e.g., gold, silicon). |

| Linker (Spacer) | Ethyl (-CH₂CH₂-) | Connects the anchor group to the terminal group and contributes to the ordering of the monolayer. |

| Terminal Group | 2-Nitrophenyl (-C₆H₄NO₂) | Defines the outermost surface properties and can be chemically modified. |

Dendrimeric and Polymeric Architectures

The amine functionality of this compound allows for its integration into complex macromolecular structures like dendrimers and polymers.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Polyamidoamine (PAMAM) dendrimers, for example, are built from an initiator core by the repetitive addition of monomeric units. The primary amine group of this compound can be reacted with the surface groups of a dendrimer, such as an acrylate-terminated PAMAM dendrimer, in a Michael addition reaction. This process functionalizes the dendrimer surface, decorating it with 2-nitrophenyl groups. Such surface modification can alter the physicochemical properties of the dendrimer. nih.gov These terminal groups can then be further modified, for instance, by reduction of the nitro group to an amine, providing a new reactive surface for conjugating other molecules. nih.gov

Polymers: In polymer chemistry, this compound can be incorporated into polymer chains either as a monomer or as a pendant group. Amine-functional polymers are a significant class of materials with applications ranging from coatings to sorbents. polysciences.comnih.gov For example, the amine group could react with monomers containing carboxylic acid or acyl chloride groups to form a polyamide. Alternatively, it can be grafted onto an existing polymer backbone that has been functionalized with reactive sites. The presence of the nitrophenyl side chains along the polymer backbone would impart specific properties and offer sites for further chemical transformations, enabling the creation of functional materials with tailored characteristics.

| Macromolecular Architecture | Method of Incorporation | Resulting Structure |

|---|---|---|

| Dendrimers (e.g., PAMAM) | Surface functionalization via reaction of the amine group. | Dendrimer with terminal 2-nitrophenyl groups. |

| Polymers (e.g., Polyamides) | Used as a co-monomer in polymerization reactions. | Linear polymer with 2-nitrophenyl moieties integrated into the backbone. |

| Functional Polymers | Grafting onto an existing polymer backbone. | Polymer with pendant 2-nitrophenyl-ethanamine side chains. |

Advanced Spectroscopic and Analytical Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom can be determined, leading to an unambiguous structural assignment of 2-(2-Nitrophenyl)ethanamine.

Proton (¹H) NMR Spectroscopy for Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound reveals the number of distinct proton environments and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the nitro-substituted phenyl ring appear in the downfield region, generally between 7.0 and 8.0 ppm. The electron-withdrawing nature of the nitro group causes these protons to be deshielded. The protons of the ethylamine (B1201723) side chain resonate in the upfield region. The two methylene (B1212753) groups (-CH₂-) adjacent to the aromatic ring and the amine group typically appear as triplets due to coupling with each other. The amine protons (-NH₂) may appear as a broad singlet.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Aromatic H |

| ~7.4 - 7.6 | m | 2H | Aromatic H |

| ~7.3 - 7.4 | d | 1H | Aromatic H |

| ~3.2 | t | 2H | -CH₂-Ar |

| ~3.0 | t | 2H | -CH₂-NH₂ |

| ~1.5 | br s | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Carbon-¹³C NMR Spectroscopy for Structural Confirmation

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, confirming the presence of eight carbon atoms in different chemical environments.

The carbon atoms of the aromatic ring typically resonate between 120 and 150 ppm. The carbon atom attached to the nitro group is significantly deshielded and appears further downfield. The two aliphatic carbon atoms of the ethylamine side chain appear in the upfield region of the spectrum, usually between 30 and 50 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C-NO₂ |

| ~136.0 | Quaternary Aromatic C |

| ~133.0 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~124.0 | Aromatic CH |

| ~41.0 | -CH₂-NH₂ |

| ~35.0 | -CH₂-Ar |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structural assignment and resolve any ambiguities in the 1D NMR spectra, advanced 2D NMR techniques are employed.

Correlation SpectroscopY (COSY) : The ¹H-¹H COSY spectrum establishes the connectivity between protons that are coupled to each other. For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the ethylamine side chain, confirming their direct connection. Correlations between the aromatic protons can also help in assigning their specific positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) : The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This is a crucial experiment for unambiguously assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.2 ppm would show a correlation to the carbon signal at ~35.0 ppm, confirming the -CH₂-Ar group.

Heteronuclear Multiple Bond Correlation (HMBC) : The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the connectivity across quaternary carbons and functional groups. For example, the protons of the -CH₂-Ar group would show correlations to the quaternary aromatic carbon and the adjacent aromatic CH carbons, confirming the attachment of the ethylamine side chain to the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.

The ESI-MS spectrum of this compound would prominently feature a peak corresponding to its protonated form, which has a mass-to-charge ratio (m/z) of approximately 167.1. The fragmentation of this ion under ESI conditions can provide further structural information. A common fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium-like ion or other characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula.

For this compound (C₈H₁₀N₂O₂), the calculated exact mass of the neutral molecule is approximately 166.0742 g/mol . HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value that is very close to the calculated value of 167.0815, thereby confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₁₀N₂O₂ + H]⁺ | 167.0815 |

This precise mass measurement is a critical piece of data for the unambiguous identification and characterization of this compound in research applications.

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy are powerful analytical techniques used to elucidate the molecular structure and electronic properties of compounds. In the context of this compound, these methods provide valuable insights into its electronic transitions, functional groups, and, in the case of its chiral derivatives, their stereochemical configuration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the nitrophenyl chromophore. The nitro group (-NO2) and the benzene (B151609) ring constitute a conjugated system, leading to characteristic electronic transitions.

The primary transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~250-280 | High | π → π* | Phenyl ring and Nitro group |

Note: The exact values can vary depending on the solvent and experimental conditions. The data presented is based on typical values for nitrophenyl compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups: the nitro group, the amine group, the aromatic ring, and the aliphatic chain.

The nitro group (NO₂) typically shows two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The primary amine group (NH₂) is characterized by N-H stretching and bending vibrations. The aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending, confirm the presence of the benzene ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400-3250 | Medium | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2960-2850 | Medium | Aliphatic C-H Stretch | Ethyl Chain (-CH₂CH₂-) |

| 1620-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550-1510 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1475-1450 | Medium | C=C Stretch | Aromatic Ring |

| 1360-1320 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

Note: The exact peak positions and intensities can be influenced by the molecular environment and sample state (e.g., liquid, solid, or in solution).

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for the study of chiral molecules. While this compound itself is not chiral, its derivatives can be synthesized to contain stereogenic centers. For such chiral derivatives, CD spectroscopy is a powerful tool for determining their absolute configuration and studying their conformational properties in solution. rsc.orgmetu.edu.tr

The interaction of a chiral molecule with circularly polarized light results in a CD spectrum, which is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the stereochemistry of the molecule. The sign and magnitude of the Cotton effects can be used to assign the absolute configuration of a chiral center, often by comparison with the spectra of compounds with known stereochemistry or with theoretical calculations. bath.ac.uke3s-conferences.org The development of multi-component assemblies can lead to distinct CD signals for each enantiomer of a chiral amine, allowing for rapid determination of enantiomeric excess. rsc.orgbath.ac.uk

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction of Derivatives

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can provide an unambiguous determination of their molecular structure. ornl.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov

Structural studies on related N-nitrophenyl derivatives have shown that the nitrophenyl group can adopt various orientations relative to other parts of the molecule. uned.es The precise conformation is often influenced by the nature and position of other substituents. For instance, crystallographic studies of N1-aryl substituted-2-pyrazolines containing a nitrophenyl group have provided detailed insights into their structural features, including bond distances and angles. uned.es

Analysis of Intermolecular Interactions and Conformations

Beyond the intramolecular details, X-ray crystallography also reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov

In the crystal structure of derivatives of this compound, the amine group is a potential hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of intricate hydrogen-bonding networks that stabilize the crystal structure. researchgate.netmdpi.com The conformation of the ethylamine side chain and the orientation of the nitrophenyl group are influenced by these intermolecular forces. mdpi.com The analysis of molecular packing can reveal patterns such as chains or sheets, which are dictated by the types of intermolecular interactions present. uned.es These interactions play a crucial role in determining the physical properties of the solid material. nih.gov

Computational and Theoretical Investigations of 2 2 Nitrophenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Nitrophenyl)ethanamine, these calculations reveal how the interplay between the aromatic nitro group and the ethylamine (B1201723) side chain dictates its chemical character.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. Through DFT calculations, the optimized molecular geometry of this compound can be precisely determined, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT study (e.g., using the B3LYP functional with a 6-31G* basis set), is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C1 (ring) | C2 (ring) | - | - | 1.39 |

| Bond Length (Å) | C1 (ring) | C (ethyl) | - | - | 1.51 |

| Bond Length (Å) | C (ethyl) | C (ethyl) | - | - | 1.54 |

| Bond Length (Å) | C (ethyl) | N (amine) | - | - | 1.47 |

| Bond Angle (°) | C2 (ring) | C1 (ring) | C (ethyl) | - | 120.5 |

| Dihedral Angle (°) | C2 (ring) | C1 (ring) | C (ethyl) | C (ethyl) | 90.0 |

This table is illustrative and represents typical values for similar molecules.

Furthermore, DFT calculations are employed to predict the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For instance, the symmetric and asymmetric stretching frequencies of the nitro (NO₂) group and the N-H stretching of the amine group are prominent features in the predicted IR spectrum. Studies on similar phenylethylamine derivatives have shown that DFT methods, such as B3LYP-D3/6-311G(d), can provide highly accurate predictions of experimental far-IR spectra, allowing for confident assignment of vibrational modes. otago.ac.nz

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the lone pair of the nitrogen atom in the ethylamine group and the π-system of the phenyl ring. The LUMO, conversely, is anticipated to be concentrated on the electron-deficient nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The electron-donating amine group would raise the energy of the HOMO, enhancing its nucleophilic character. A hypothetical representation of FMO analysis results is provided in the table below.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 | Amine group, Phenyl ring |

| LUMO | -1.8 | Nitro group, Phenyl ring |

| HOMO-LUMO Gap | 4.7 | - |

This table is illustrative and represents typical values for similar molecules.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer a view of its dynamic behavior and interactions with its environment.

Due to the flexibility of the ethylamine side chain, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Computational studies on phenylethylamine and its derivatives have shown that these molecules typically adopt either a folded (gauche) or an extended (anti) conformation. nottingham.edu.myacs.org In the folded conformation, the amine group is closer to the aromatic ring, potentially allowing for intramolecular interactions, whereas in the extended form, it is directed away from the ring. nottingham.edu.myacs.org

The relative stability of these conformers can be influenced by factors such as solvent effects and pH. nottingham.edu.my For instance, in the gas phase, a folded conformation might be preferred due to favorable intramolecular forces, while in a polar solvent, the extended conformation might be more stable due to better solvation of the polar amine group. acs.org An energy landscape plot would reveal the relative energies of these conformers and the transition states connecting them.

Given the structural similarity of this compound to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, molecular docking studies can be employed to predict its potential interactions with biological receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking simulations can be performed with various protein targets, such as monoamine transporters or receptors. nih.govkoreascience.kr These studies can reveal potential binding modes, key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic contacts), and provide an estimate of the binding affinity. For example, the amine group of this compound could form a crucial hydrogen bond or salt bridge with an acidic residue (like aspartate or glutamate) in the active site of a receptor, a common interaction for phenylethylamine-based ligands. nih.gov The nitro-substituted phenyl ring could engage in π-π stacking or other hydrophobic interactions within the binding pocket. Such studies are invaluable in rational drug design and in understanding the potential biological activity of the compound. nih.govmdpi.comresearchgate.net

Prediction of Chemical and Spectroscopic Properties

Computational methods are also powerful tools for predicting various chemical and spectroscopic properties of molecules. For this compound, properties such as pKa, logP, and spectroscopic signatures (NMR, IR) can be estimated.

The pKa of the amine group can be calculated to predict its ionization state at a given pH. The partition coefficient (logP) can be estimated to gauge its lipophilicity, which is an important parameter in pharmacology.

Predicted spectroscopic data is of great practical importance. As mentioned, calculated vibrational frequencies from DFT can be used to generate a theoretical IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound and its derivatives. While experimental validation is crucial, computational predictions provide a valuable starting point and can guide experimental design. Recent studies on analogous phenethylamines have highlighted that while direct optimization from crystallographic data can provide useful spectral information, a thorough conformational analysis is often necessary for a more accurate prediction of infrared spectra. mdpi.com

Below is a hypothetical table of predicted properties for this compound.

| Property | Predicted Value |

| pKa (amine) | 9.5 |

| logP | 1.8 |

| ¹H NMR Shift (CH₂-N, ppm) | 3.1 |

| ¹³C NMR Shift (C-NO₂, ppm) | 148 |

This table is illustrative and represents typical values for similar molecules.

Theoretical pKa Calculations

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule in solution, which in turn influences its solubility, reactivity, and biological interactions. For this compound, the pKa of its conjugate acid (the ammonium (B1175870) cation) is of primary interest. Theoretical methods allow for the calculation of this property by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent.

A common approach involves a thermodynamic cycle that separates the free energy of dissociation in solution into gas-phase energies and solvation free energies. Quantum mechanical methods, particularly DFT with various functionals (e.g., B3LYP, M06-2X), are used to calculate the gas-phase energies of the protonated and neutral forms of the amine. researchgate.netresearchgate.net The significant challenge in pKa prediction lies in accurately modeling the solvation effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density), are widely used to approximate the solvent environment. researchgate.net These models treat the solvent as a continuous dielectric medium, which simplifies the calculation. For greater accuracy, a hybrid approach incorporating explicit solvent molecules can be employed. Here, a few water molecules are explicitly placed near the amino group to model the specific hydrogen-bonding interactions, while the bulk solvent is still treated as a continuum.

The choice of theoretical level and solvation model significantly impacts the accuracy of the predicted pKa. Different combinations of functionals and basis sets can yield a range of values. Therefore, benchmarking against experimental data for structurally similar amines is crucial for selecting a reliable computational protocol.

Table 1: Hypothetical Theoretical pKa Values for this compound using various computational methods.

| Method (Functional/Basis Set) | Solvation Model | Calculated pKa |

| B3LYP / 6-31G(d) | PCM (Water) | 9.85 |

| M06-2X / 6-311+G(d,p) | PCM (Water) | 9.52 |

| B3LYP / 6-311+G(d,p) | SMD (Water) | 9.41 |

| M06-2X / 6-311+G(d,p) | SMD (Water) | 9.15 |

| M06-2X / 6-311+G(d,p) | SMD + 2 H₂O | 9.25 |

Note: The data in this table is illustrative and intended to represent the typical range and variation of results obtained from different computational chemistry methods.

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide the expected Nuclear Magnetic Resonance (NMR) chemical shifts and the Ultraviolet-Visible (UV-Vis) absorption spectrum.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process involves first optimizing the molecule's geometry and then calculating the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Conformational flexibility of the ethylamine side chain can influence the chemical shifts. Therefore, a thorough computational study would involve a conformational search to identify low-energy conformers. The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each significant conformer. uncw.edugithub.io The choice of solvent in the calculation, usually incorporated via a continuum model, is also critical as it can affect both the conformational equilibrium and the nuclear shielding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' | - | 148.9 |

| C2' | - | 133.5 |

| C3' | 7.65 | 127.8 |

| C4' | 7.45 | 124.5 |

| C5' | 7.55 | 128.9 |

| C6' | 7.90 | 132.1 |

| CH₂ (alpha) | 3.15 | 42.1 |

| CH₂ (beta) | 3.05 | 36.5 |

Note: This data is hypothetical, calculated at the B3LYP/6-31G(d) level with a PCM solvent model for CDCl₃. It serves as an example of typical computational NMR predictions.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is determined by the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis spectra for molecules of this size. researchgate.netmdpi.com

The calculation provides the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). The key electronic transitions for this molecule would involve the π orbitals of the nitrophenyl ring. The presence of the nitro group, a strong electron-withdrawing group, and the ethylamine substituent can influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths. TD-DFT calculations can predict the λmax values associated with π→π* and n→π* transitions. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol.

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) |

| π → π | 258 | 0.15 |

| n → π | 310 | 0.02 |

Note: This data is illustrative, based on TD-DFT calculations (B3LYP/6-31+G(d)) with an IEFPCM solvent model for methanol, representing typical outputs for such computations.

Mechanistic Insights from Theoretical Studies

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing detailed insights into reaction pathways and the factors that control them.

Elucidation of Reaction Pathways and Transition States

For any reaction involving this compound, computational methods can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. DFT calculations are commonly employed to optimize these geometries and calculate their energies. researchgate.netresearchgate.net

For instance, in a hypothetical N-acylation reaction, theoretical calculations could compare different mechanistic possibilities. By locating the transition state structure for each proposed step, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. The pathway with the lowest activation energy is predicted to be the most favorable. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the intended reactant and product. researchgate.net

Table 4: Hypothetical Calculated Activation Energies for a Reaction involving this compound.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Nucleophilic Attack | 0.0 | +15.2 | 15.2 |

| Proton Transfer | -5.4 | +8.7 | 14.1 |

Note: This table provides an example of energy profiling for a hypothetical multi-step reaction, with energies calculated relative to the initial reactant complex.

Solvation Effects and Reaction Environments

The solvent plays a critical role in chemical reactions, stabilizing or destabilizing reactants, intermediates, and transition states to different extents. Computational studies can probe these solvation effects, providing a deeper understanding of reaction kinetics and thermodynamics in solution.